Methanone, [4-amino-2-(ethylthio)-5-pyrimidinyl](2,3-difluoro-6-methoxyphenyl)-
Overview
Description
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- is a complex organic compound with the molecular formula C14H13F2N3O2S and a molecular weight of 325.34 g/mol . This compound is characterized by its unique structure, which includes a pyrimidinyl ring substituted with an amino group and an ethylthio group, as well as a difluoro-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring is synthesized through a series of condensation reactions involving appropriate precursors such as ethyl cyanoacetate and thiourea.
Substitution Reactions: The amino and ethylthio groups are introduced through nucleophilic substitution reactions.
Coupling with Difluoro-Methoxyphenyl Group: The final step involves coupling the pyrimidinyl ring with the difluoro-methoxyphenyl group using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Methanone, 4-amino-2-(methylthio)-5-pyrimidinyl-: Similar structure but with a methylthio group instead of an ethylthio group.
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl-: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro-methoxyphenyl group, in particular, contributes to its high reactivity and potential biological activity .
Properties
IUPAC Name |
(4-amino-2-ethylsulfanylpyrimidin-5-yl)-(2,3-difluoro-6-methoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2S/c1-3-22-14-18-6-7(13(17)19-14)12(20)10-9(21-2)5-4-8(15)11(10)16/h4-6H,3H2,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUYCOEGXENEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C(=O)C2=C(C=CC(=C2F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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